Architectural and Mechanistic Profiling of C.I. Mordant Black 11 (Eriochrome Black T): A Comprehensive Guide to Metallochromic Indicators
Architectural and Mechanistic Profiling of C.I. Mordant Black 11 (Eriochrome Black T): A Comprehensive Guide to Metallochromic Indicators
Executive Summary
C.I. Mordant Black 11, universally recognized in analytical chemistry as Eriochrome Black T (EBT), is a quintessential anionic monoazo dye utilized predominantly as a metallochromic indicator. This technical guide elucidates the structural dynamics, coordination chemistry, and practical applications of EBT. By dissecting the causality behind its colorimetric shifts and establishing self-validating experimental protocols, this whitepaper provides a robust framework for researchers and drug development professionals relying on high-precision complexometric titrations.
Chemical Architecture and Structural Dynamics
EBT is chemically designated as sodium 3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate ()[1]. The molecular architecture is defined by an azo group (-N=N-) bridging two highly functionalized naphthalene rings.
The strategic placement of functional groups dictates its behavior in solution:
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Sulfonic Acid Group (-SO₃H): Confers high aqueous solubility, allowing the dye to disperse uniformly in polar solvents.
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Hydroxyl Groups (-OH): Positioned adjacent to the azo linkage, these act as the primary coordination sites for divalent metal chelation.
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Nitro Group (-NO₂): Acts as an electron-withdrawing group, modulating the electron density of the chromophore to influence the absorption spectrum and resulting color shifts ()[2].
Causality of Acid-Base Equilibria
EBT exhibits tautomerism and pH-dependent ionization, acting as an acid-base indicator alongside its metallochromic functions.
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Below pH 6: The molecule exists predominantly as H2In− , exhibiting a red color.
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pH 7 to 11: Deprotonation yields the HIn2− species, shifting the π -electron conjugation to produce a distinct pure blue color ()[3].
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Above pH 11.5: Complete deprotonation to In3− results in an orange hue.
Experimental Consequence: Maintaining a strict pH of 10 is critical. If the pH drifts, the free indicator will not remain purely blue, destroying the visual contrast required to detect the titration endpoint.
Mechanistic Action: The Metallochromic Shift
The analytical utility of EBT lies in its ability to form reversible, intensely colored complexes with divalent metal cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺).
Coordination Causality: When the blue HIn2− species encounters metal ions at pH 10, the metal displaces the remaining hydroxyl proton, forming a stable tetradentate or bidentate chelate. This complexation fundamentally alters the conjugated electron system of the azo dye, shifting the λmax and causing the solution to turn wine-red ().
During a complexometric titration, ethylenediaminetetraacetic acid (EDTA) is introduced. EDTA is a hexadentate ligand that forms significantly more stable complexes with metal ions than EBT. As EDTA is added, it systematically sequesters free metal ions. At the exact equivalence point, EDTA forcibly displaces the metal from the EBT-metal complex. The liberation of the free EBT molecule instantly restores the original blue color, providing a sharp, self-validating visual endpoint ()[4].
Mechanistic pathway of EBT-metal complexation and EDTA displacement.
Quantitative Data Summaries
To facilitate assay design, the critical physicochemical parameters and metal-complex stability constants of EBT are summarized below.
Table 1: Physicochemical Profile of C.I. Mordant Black 11
| Parameter | Value / Description |
| IUPAC Name | Sodium 3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |
| Molecular Formula | C₂₀H₁₂N₃NaO₇S |
| Molecular Weight | 461.38 g/mol |
| CAS Number | 1787-61-7 |
| Optimal pH Range | 9.0 – 10.5 (Ammoniacal Buffer) |
| Color Transition | Wine Red (Complexed) → Pure Blue (Free) |
Table 2: Relative Stability of Complexes at pH 10
| Complex Species | Relative Stability | Visual Indicator |
| Metal-EDTA | Very High ( Kf>1010 ) | Colorless |
| Metal-EBT | Moderate | Wine Red |
| Free EBT ( HIn2− ) | N/A | Pure Blue |
(Note: The thermodynamic requirement for a successful titration is that the formation constant of the Metal-EDTA complex must be significantly greater than that of the Metal-EBT complex).
Experimental Protocol: Complexometric Titration for Water Hardness
The following is a self-validating protocol for determining total water hardness (combined Ca²⁺ and Mg²⁺ concentration) using EBT. The protocol ensures trustworthiness by incorporating a highly buffered environment to prevent premature indicator protonation and utilizing a standardized EDTA titrant ()[5].
Step-by-Step Methodology
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Reagent Preparation:
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Buffer (pH 10): Dissolve 7.0 g of NH₄Cl in 57 mL of concentrated ammonia; dilute to 100 mL with distilled water.
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Indicator Solution: Dissolve 0.2 g of EBT in 15 mL of triethanolamine and 5 mL of absolute ethanol.
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Causality: EBT is highly susceptible to rapid oxidation and polymerization in purely aqueous solutions. Dissolving the dye in a mixture of triethanolamine and absolute ethanol stabilizes the molecule, significantly extending the reagent's shelf life and ensuring consistent complexation kinetics ()[6].
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Sample Preparation: Aliquot 25.00 mL of the unknown metal ion solution (e.g., hard water) into a 250 mL Erlenmeyer flask.
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pH Adjustment: Add 2.0 mL of the pH 10 buffer.
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Causality: EDTA complexation releases protons (H⁺) into the solution. Without a robust buffer, the pH would rapidly drop, causing the free EBT to protonate into its red H2In− form, completely masking the endpoint. The NH₃/NH₄Cl system anchors the pH at 10.0, ensuring that free EBT remains purely in its blue HIn2− state ()[3].
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Indicator Addition: Add 3-5 drops of the EBT indicator. The solution will immediately turn wine-red, confirming the presence of unchelated divalent cations.
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Titration: Titrate dropwise with a standardized 0.01 M EDTA solution under continuous stirring.
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Endpoint Detection: Observe the color transition. The endpoint is reached at the exact drop where the last trace of purple/red disappears, leaving a crisp, clear blue solution.
Step-by-step experimental workflow for complexometric titration using EBT.
References
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PubChem, National Institutes of Health. "C.I. Mordant Black 11, monosodium salt | C20H12N3NaO7S | CID 135465089". Available at:[Link]
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University of Canterbury. "Determination of Total Calcium and Magnesium Ion Concentration". Available at:[Link]
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Chemistry LibreTexts. "2.1: Water Quality - Complexometric Titrations". Available at:[Link]
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National Environmental Methods Index (NEMI). "Hardness, titrimetric, complexometric". Available at:[Link]
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Wikipedia. "Eriochrome Black T". Available at:[Link]
Sources
- 1. C.I. Mordant Black 11, monosodium salt | C20H12N3NaO7S | CID 135465089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 5. nemi.gov [nemi.gov]
- 6. canterbury.ac.nz [canterbury.ac.nz]
